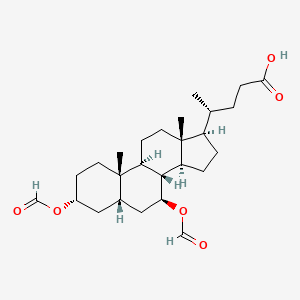
Ursodesoxycholic Acid Diformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursodesoxycholic Acid Diformate is a derivative of Ursodeoxycholic Acid, a secondary bile acid produced in humans and other species from the metabolism of intestinal bacteria. Ursodeoxycholic Acid is known for its therapeutic applications in treating liver and gallbladder diseases. This compound is synthesized to enhance the properties and applications of Ursodeoxycholic Acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ursodesoxycholic Acid Diformate can be synthesized through various methods, including chemical and biological processes. One common method involves the biotransformation of chenodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes catalyze the conversion of chenodeoxycholic acid to Ursodeoxycholic Acid, which can then be further modified to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using engineered bacteria such as Escherichia coli. These bacteria express the necessary enzymes to convert chenodeoxycholic acid to Ursodeoxycholic Acid, which is then chemically modified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ursodesoxycholic Acid Diformate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of Ursodeoxycholic Acid to form 7-ketolithocholic acid, followed by reduction to produce Ursodesoxycholic Acid .
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone. These reagents are used to enhance the stereoselectivity and efficiency of the reactions .
Major Products: The major products formed from these reactions include Ursodesoxycholic Acid and its derivatives, which can be further modified to produce this compound .
Wissenschaftliche Forschungsanwendungen
Ursodesoxycholic Acid Diformate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and its effects on cellular metabolism.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Ursodesoxycholic Acid Diformate exerts its effects by modifying the bile acid pool, increasing the hydrophilicity of bile acids, and reducing the cytotoxicity of bile. It also stimulates the secretion of bile, thereby alleviating cholestasis. The compound acts on various molecular targets, including transport proteins and receptors involved in bile acid metabolism .
Vergleich Mit ähnlichen Verbindungen
- Chenodeoxycholic Acid
- Cholic Acid
- Lithocholic Acid
Comparison: Ursodesoxycholic Acid Diformate is unique in its ability to enhance the therapeutic properties of Ursodeoxycholic Acid. Unlike chenodeoxycholic acid, which is less well-tolerated in humans, this compound exhibits better efficacy and fewer side effects .
Eigenschaften
CAS-Nummer |
6159-50-8 |
|---|---|
Molekularformel |
C26H40O6 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-diformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H40O6/c1-16(4-7-23(29)30)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(31-14-27)12-17(25)13-22(24)32-15-28/h14-22,24H,4-13H2,1-3H3,(H,29,30)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
LMKQATDCJXKIJD-LBSADWJPSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


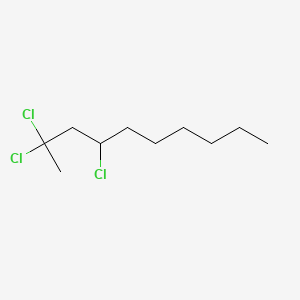
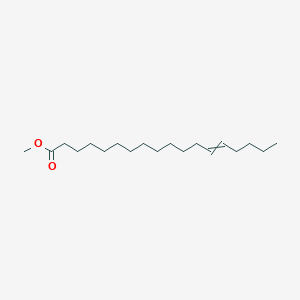
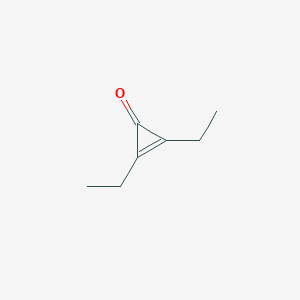

![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
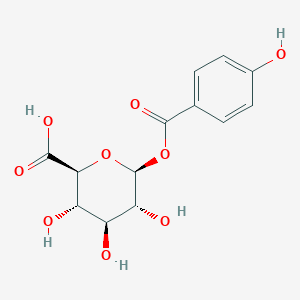

![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)
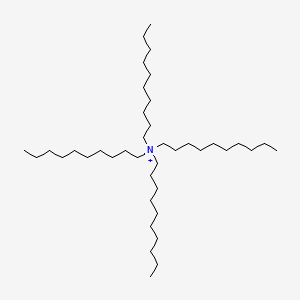
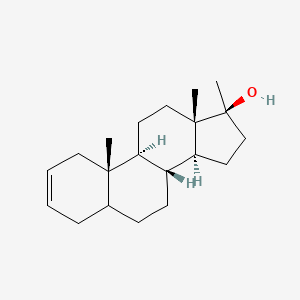
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)

